3,5-Dimethoxybenzenethiol
Overview
Description
3,5-Dimethoxybenzenethiol is an organic compound with the molecular formula C8H10O2S It is a derivative of benzenethiol, where two methoxy groups are substituted at the 3rd and 5th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethoxybenzenethiol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzene with sulfur and a reducing agent such as lithium aluminum hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of 3,5-dimethoxybenzenesulfonyl chloride. This process uses a palladium catalyst and hydrogen gas to reduce the sulfonyl chloride to the thiol. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding hydrocarbon using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,5-Dimethoxybenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group makes it a valuable reagent in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzenethiol: Another methoxy-substituted benzenethiol with similar chemical properties but different substitution patterns.
3,4-Dimethoxybenzenethiol: Similar structure with methoxy groups at the 3rd and 4th positions.
3,5-Dimethylbenzenethiol: A methyl-substituted analog with different electronic and steric properties.
Uniqueness
3,5-Dimethoxybenzenethiol is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,5-dimethoxybenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-9-6-3-7(10-2)5-8(11)4-6/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZPXJQXMHEIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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